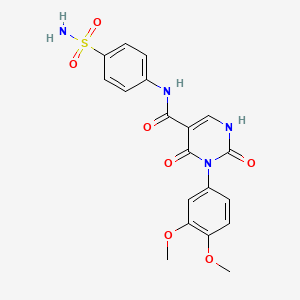![molecular formula C26H25N3O4 B2518007 1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 891112-55-3](/img/structure/B2518007.png)
1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" is a urea derivative that is likely to have been synthesized for its potential biological activity. Urea derivatives are known for their diverse range of biological applications, including antimicrobial and anticancer properties. The papers provided discuss various urea derivatives and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, substituted urea compounds have been synthesized using different methods. For example, substituted dibenzo dioxaphosphocin-6-yl ureas were synthesized by reacting hexachlorophene with carbamidophosphoric acid dichlorides in the presence of triethylamine in dry toluene at 45-50 °C, as discussed in one of the studies . Although the exact synthesis method for "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" is not provided, it is likely that a similar approach could be used, involving the reaction of the appropriate isocyanate and amine precursors.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The paper discussing the 2,6-bis(2-benzimidazolyl)pyridine receptor for urea recognition highlights the importance of hydrogen bonding in the formation of stable supramolecular complexes . The receptor utilizes imine nitrogen atoms and a cavity to form hydrogen-bonded adducts with high binding affinity. This suggests that the molecular structure of "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" may also allow for specific interactions with biological targets through hydrogen bonding.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The presence of the urea moiety allows for the formation of hydrogen bonds, which can lead to the formation of complexes with other molecules. The papers do not provide specific reactions for the compound , but the antimicrobial activity of N-substituted ureas suggests that these compounds can interact with biological systems, possibly through reactions with enzymes or other cellular components .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral data (IR, 1H, 13C, and 31P NMR) of synthesized urea compounds provide information about their structural features and purity . These properties are essential for understanding the behavior of the compounds in biological systems and for optimizing their activity and toxicity profiles. For instance, modifications to the urea moiety in anticancer agents have been shown to reduce acute oral toxicity while retaining antiproliferative activity .
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Transformations
Research on urea derivatives often focuses on synthetic methodologies, aiming to develop new compounds with potential applications. For instance, studies involving the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius rearrangement highlight the versatility of urea derivatives in forming complex molecules (Khouili et al., 2021). These synthetic routes are foundational for creating compounds with specific structural features for further application in various fields of chemistry and material science.
Functionalized Compounds and Their Applications
The preparation and characterization of compounds with specific functional groups are crucial for their potential utility in pharmaceuticals and materials science. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, showcasing the breadth of chemical diversity achievable through targeted synthesis (Sañudo et al., 2006). Such compounds can be explored for various biological activities or material properties, depending on their structural characteristics.
Chemical Sensing and Molecular Recognition
Urea derivatives are also investigated for their potential in chemical sensing and molecular recognition. The study of 2,6-bis(2-benzimidazolyl)pyridine receptor for urea recognition demonstrates how urea derivatives can form highly stable supramolecular complexes, useful in chemical sensors or for selective binding applications (Chetia & Iyer, 2006). These findings contribute to the development of novel sensors and diagnostic tools.
Environmental Applications
In environmental science, the effect of nitrogen-containing compounds on the formation of polychlorinated dibenzo-p-dioxins/furans through de novo synthesis has been studied, showing that compounds like urea can significantly reduce the formation of these harmful compounds (Kuzuhara et al., 2005). This research indicates potential environmental applications of urea derivatives in pollution control and waste management.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-24-15-20(17-29(24)21-11-12-22-23(16-21)33-14-13-32-22)27-26(31)28-25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,16,20,25H,13-15,17H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXXXCHBUGUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)






![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)
